3,4-Diaminobenzaldehyde
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Overview
Description
3,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzaldehyde, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 3,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form 3,4-diaminobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 3,4-Diaminobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3,4-Diaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism by which 3,4-diaminobenzaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it can act as a fluorescent probe by interacting with specific biomolecules, leading to fluorescence emission. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: Similar structure but with only one amino group at the 4 position.
2-Aminobenzaldehyde: Amino group at the 2 position.
3,4-Dinitrobenzaldehyde: Nitro groups instead of amino groups at the 3 and 4 positions.
Uniqueness
3,4-Diaminobenzaldehyde is unique due to the presence of two amino groups, which significantly enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3,4-diaminobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILMBMDJGSYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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